5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid
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Overview
Description
5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid is a complex organic compound that features a benzoic acid core substituted with a piperazine ring and a phenylmethyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: This compound shares the piperazine ring and benzoic acid core but lacks the phenylmethyl ether group.
4-[(4-Ethyl-1-piperazinyl)methyl]benzoic acid: This compound has a similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid is unique due to the presence of both the piperazine ring and the phenylmethyl ether group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H22N2O3/c1-20-9-11-21(12-10-20)16-7-8-18(17(13-16)19(22)23)24-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
InChI Key |
QMHQSGIKLZQKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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